methyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate

Analytical Chemistry QC/QA Structural Confirmation

Methyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate (CAS 864076-05-1) is a small‑molecule imidazole derivative with the molecular formula C₆H₇BrN₂O₂ and a molecular weight of 219.04 g/mol. It is primarily employed as a heterocyclic building block in medicinal chemistry and organic synthesis, where its concurrent 4‑bromo substituent and 2‑methyl ester group enable chemoselective functionalization.

Molecular Formula C6H7BrN2O2
Molecular Weight 219.04 g/mol
CAS No. 864076-05-1
Cat. No. B1394072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate
CAS864076-05-1
Molecular FormulaC6H7BrN2O2
Molecular Weight219.04 g/mol
Structural Identifiers
SMILESCN1C=C(N=C1C(=O)OC)Br
InChIInChI=1S/C6H7BrN2O2/c1-9-3-4(7)8-5(9)6(10)11-2/h3H,1-2H3
InChIKeyROEZBNMDDJUDSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate (CAS 864076-05-1): Procurement-Ready Imidazole Building Block with a Unique Bromo‑Ester Substitution Pattern


Methyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate (CAS 864076-05-1) is a small‑molecule imidazole derivative with the molecular formula C₆H₇BrN₂O₂ and a molecular weight of 219.04 g/mol [1]. It is primarily employed as a heterocyclic building block in medicinal chemistry and organic synthesis, where its concurrent 4‑bromo substituent and 2‑methyl ester group enable chemoselective functionalization. The compound is a white to yellow‑brown solid that is slightly soluble in water (calculated 3.7 g/L at 25 °C) and is typically stored at 2–8 °C [2][3]. Commercially, it is offered at purities of 95 % to 98 %, often accompanied by batch‑specific QC data including NMR, HPLC, or GC .

Why Methyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate (CAS 864076-05-1) Cannot Be Replaced by Other Imidazole‑2‑carboxylates


The simultaneous presence of a methyl ester at C2 and a bromine atom at C4 creates a regio‑ and chemoselective handle that is absent in the non‑brominated parent methyl 1-methyl‑1H‑imidazole‑2‑carboxylate or in positional isomers such as 5‑bromo‑ or 4,5‑dibromo‑ derivatives. The bromine at C4 is both a leaving group for nucleophilic aromatic substitution and a robust partner for palladium‑catalyzed cross‑couplings (e.g., Suzuki–Miyaura), while the C2 ester remains intact for orthogonal transformations . In contrast, the non‑halogenated ester cannot undergo these cross‑coupling reactions without a prior halogenation step. Additionally, the bromine atom can act as a halogen‑bond donor, a property that is completely lost in the chloro‑ or iodo‑ analogs or in the non‑halogenated parent . These structural distinctions dictate that substituting the title compound with another imidazole‑2‑carboxylate will alter the synthetic pathway, the scope of accessible derivatives, and any potential bioisosteric interactions in a medicinal chemistry context.

Quantitative Differentiation of Methyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate (CAS 864076-05-1) vs. Closest Analogs


1H‑NMR Spectral Fingerprint as a C4‑Bromo Regioisomer Identifier

The 1H‑NMR spectrum (300 MHz, CDCl₃) of methyl 4‑bromo‑1‑methyl‑1H‑imidazole‑2‑carboxylate shows a characteristic singlet at δ 7.02 ppm for the H5 proton, accompanied by two distinct singlets at δ 4.00 ppm (N‑CH₃) and δ 3.93 ppm (O‑CH₃). This pattern unambiguously differentiates the 4‑bromo isomer from the 5‑bromo regioisomer and from the non‑brominated parent, which lack the downfield‑shifted H5 signal .

Analytical Chemistry QC/QA Structural Confirmation

Human BRDT Bromodomain Binding Affinity (Kd = 830 nM)

In a BROMOscan assay against the first bromodomain of human BRDT (residues N21–E137), methyl 4‑bromo‑1‑methyl‑1H‑imidazole‑2‑carboxylate exhibited a dissociation constant (Kd) of 830 nM [1]. This quantitative affinity indicates that the compound can serve as a modest‑affinity probe for the testis‑specific BET bromodomain, whereas the non‑halogenated parent or other simple imidazole esters are not reported to engage this target under identical conditions.

Epigenetics Bromodomain Inhibition Chemical Biology

Halogen‑Bonding Potential from the C4‑Bromo Substituent

The bromine atom at the 4‑position acts as a halogen‑bond (XB) donor, a feature that is not present in the chloro‑ or iodo‑ analogs (which exhibit different XB geometries) and is completely absent in the non‑halogenated parent compound. Computational and crystallographic studies on related bromoimidazoles confirm that such C–Br⋯X interactions can enhance ligand‑protein binding and direct supramolecular assembly .

Supramolecular Chemistry Drug Design Crystal Engineering

Calculated Solubility of 3.7 g/L (25 °C) Differentiates from Ethyl Ester Analog

The aqueous solubility of methyl 4‑bromo‑1‑methyl‑1H‑imidazole‑2‑carboxylate is calculated as 3.7 g/L at 25 °C, which corresponds to approximately 16.9 mM [1]. In contrast, the ethyl ester analog (ethyl 4‑bromo‑1‑methyl‑1H‑imidazole‑2‑carboxylate) has a predicted solubility of approximately 1.0 g/L under the same conditions, a difference that can impact compound handling and assay compatibility.

Formulation Assay Development Solubility Screening

Procurement‑Focused Application Scenarios for Methyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate (CAS 864076-05-1)


Regioselective Suzuki–Miyaura Cross‑Coupling in Parallel Synthesis

The C4‑bromo substituent of methyl 4‑bromo‑1‑methyl‑1H‑imidazole‑2‑carboxylate is an ideal partner for palladium‑catalyzed Suzuki–Miyaura couplings, allowing the rapid installation of diverse aryl or heteroaryl groups at the 4‑position while the 2‑methyl ester remains untouched for downstream functionalization . This orthogonal reactivity is essential for building focused libraries of 4‑aryl‑1‑methyl‑1H‑imidazole‑2‑carboxylates, a scaffold found in numerous bioactive molecules. Procurement of this specific building block ensures that the cross‑coupling step proceeds with the desired regiochemistry, avoiding the need for additional protection/deprotection sequences or separation of regioisomers .

Epigenetic Probe Development Targeting BET Bromodomains

With a documented Kd of 830 nM for the first bromodomain of human BRDT, this compound serves as a validated starting point for structure‑based design of bromodomain inhibitors . Medicinal chemistry teams can modify the 4‑bromo and 2‑ester positions to improve affinity and selectivity across the BET family (BRD2, BRD3, BRD4, BRDT). The availability of quantitative binding data distinguishes this building block from uncharacterized imidazole esters and enables rational prioritization of this scaffold in hit‑to‑lead campaigns.

Halogen‑Bond‑Guided Supramolecular and Crystal Engineering Studies

The C4–Br atom functions as a reliable halogen‑bond donor, a property that can be exploited to direct molecular packing in the solid state or to design bidentate ligands that engage both hydrogen‑bond acceptors (via the ester carbonyl) and halogen‑bond acceptors (via the bromine) . This dual interaction capability makes the compound valuable for co‑crystal screening and for probing non‑covalent interaction landscapes in protein–ligand complexes, where the non‑brominated parent would fail to provide the same intermolecular contacts .

Analytical Reference Standard for QC and Process Control

The well‑defined 1H‑NMR spectrum (δ 7.02 ppm for H5, δ 4.00 and 3.93 ppm for N‑CH₃ and O‑CH₃) provides a robust fingerprint for identity confirmation and purity assessment . In GMP manufacturing or academic labs, purchasing this compound with batch‑specific certificates of analysis (CoA) that include NMR and HPLC traces ensures that synthetic intermediates derived from it meet required specifications, thereby reducing the risk of failed downstream reactions due to regioisomeric impurities .

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